molecular formula C10H14F3N3O B6428119 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine CAS No. 2034430-66-3

1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine

Cat. No. B6428119
CAS RN: 2034430-66-3
M. Wt: 249.23 g/mol
InChI Key: BCZWQDYSNFCSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine, also known as MOPT, is a novel synthetic compound with a wide range of applications in scientific research. It is a member of the oxadiazole family of compounds, which have been used in a variety of medicinal and industrial applications. MOPT has been studied for its potential use in the treatment of cancer, inflammation, and other diseases. In addition, it has been used in laboratory experiments to study the biochemical and physiological effects of various drugs.

Scientific Research Applications

1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine has been studied for its potential use in the treatment of cancer, inflammation, and other diseases. In addition, it has been used in laboratory experiments to study the biochemical and physiological effects of various drugs. For example, this compound has been used to study the effects of various anti-inflammatory drugs on the human body. Additionally, this compound has been used to study the effects of various anticancer drugs on tumor cells.

Mechanism of Action

1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine has been found to act on a variety of biochemical pathways. In particular, it has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. In addition, this compound has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Finally, this compound has been found to act as an antagonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, this compound has been found to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, this compound has been found to inhibit the production of leukotrienes, which are involved in the regulation of immune responses. Finally, this compound has been found to act as an antagonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine has several advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize in the laboratory. Additionally, this compound is a relatively stable compound, which makes it suitable for use in long-term experiments. Finally, this compound has been found to act on a variety of biochemical pathways, which makes it useful for studying the effects of various drugs.
On the other hand, this compound has several limitations when used in laboratory experiments. For example, this compound is a relatively expensive compound, which can make it difficult to use in large-scale experiments. Additionally, this compound has been found to have a variety of side effects, which can make it difficult to use in certain experiments. Finally, this compound has been found to have a relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

The potential applications of 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine are vast, and there are a number of possible future directions of research. For example, further research could be conducted to explore the potential therapeutic applications of this compound. Additionally, further research could be conducted to explore the potential side effects of this compound and to develop methods to mitigate these effects. Finally, further research could be conducted to explore the potential applications of this compound in the treatment of cancer, inflammation, and other diseases.

Synthesis Methods

1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine can be synthesized by a variety of methods, including condensation reactions and nucleophilic substitution reactions. In a condensation reaction, two molecules of this compound are reacted with a base to form a cyclic compound. In a nucleophilic substitution reaction, an alkyl halide is reacted with a nucleophile to form a substituted this compound molecule. Both of these methods can be used to synthesize this compound in the laboratory.

properties

IUPAC Name

2-methyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3O/c1-7-14-15-9(17-7)6-16-4-2-8(3-5-16)10(11,12)13/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZWQDYSNFCSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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